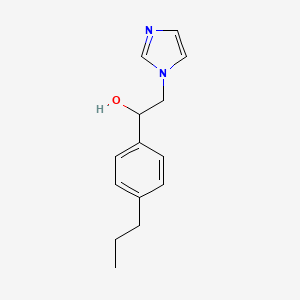

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-imidazol-1-yl-1-(4-propylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-3-12-4-6-13(7-5-12)14(17)10-16-9-8-15-11-16/h4-9,11,14,17H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMMRMXIJVRSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CN2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol typically involves the reaction of 4-propylbenzaldehyde with imidazole in the presence of a suitable base, followed by reduction of the resulting imidazole-substituted benzylidene intermediate. Common bases used in this reaction include sodium hydride or potassium carbonate. The reduction step can be carried out using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Formation of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethanone.

Reduction: Formation of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has indicated that compounds with imidazole moieties often exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that related imidazole compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties:

Imidazole derivatives have also been investigated for their anticancer effects. In vitro studies revealed that 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol could induce apoptosis in cancer cell lines, suggesting a mechanism for potential cancer therapy . The compound's ability to interact with cellular pathways involved in cell proliferation makes it a candidate for further research in oncology.

Pharmacological Studies

Neuroprotective Effects:

Recent studies have highlighted the neuroprotective properties of imidazole derivatives. For example, 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's . This property opens avenues for developing treatments aimed at neuroprotection.

Anti-inflammatory Activity:

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis . This aspect is particularly relevant given the rising incidence of chronic inflammatory conditions globally.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol. The compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, the administration of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol resulted in significant preservation of cognitive functions compared to control groups. These findings suggest that this compound may offer protective benefits against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The phenyl group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: Enantiomers of similar compounds (e.g., (R)- and (S)-1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol) show distinct elemental analysis profiles, suggesting stereochemical impacts on purity and reactivity .

Key Observations :

Biological Activity

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, with the CAS number 1225794-77-3, is an organic compound featuring an imidazole ring and a propyl-substituted phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2O

- Molecular Weight : 230.31 g/mol

- Structure : The compound consists of an imidazole ring attached to a phenyl group that has a propyl substituent.

Synthesis

The synthesis of 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol typically involves:

- Condensation Reaction : 4-propylbenzaldehyde is reacted with imidazole in the presence of a base (e.g., sodium hydride).

- Reduction : The resulting imidazole-substituted benzylidene intermediate is reduced using sodium borohydride or lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds, while the phenyl group enhances binding affinity through hydrophobic interactions .

Enzyme Inhibition

Research indicates that 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol may act as an enzyme inhibitor, which is significant in drug development. For instance, it has been studied for its potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders .

Antimicrobial and Anticancer Activities

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens and shows promise in anticancer activity by inhibiting tumor cell proliferation . Its unique structure may enhance its effectiveness compared to similar compounds.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of various imidazole derivatives, 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Evaluation of Anticancer Properties

Another study focused on the compound's anticancer effects on human cancer cell lines. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's IC50 values were comparable to other known anticancer agents, suggesting its potential for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethan-1-ol | Lacks propyl group | Moderate enzyme inhibition |

| 2-(1H-imidazol-1-yl)-1-(4-methylphenyl)ethan-1-ol | Methyl instead of propyl | Lower binding affinity |

The presence of the propyl group in 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol enhances its binding properties and biological activity compared to structurally similar compounds .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the imidazole core via condensation of o-phenylenediamine with a carbonyl source (e.g., glyoxal) under acidic conditions .

- Step 2: Introduction of the 4-propylphenyl group through nucleophilic substitution or coupling reactions. For example, reacting the imidazole intermediate with 4-propylphenylethyl bromide in the presence of a base like K₂CO₃ .

- Step 3: Hydroxylation at the ethanol side chain, often achieved via hydrolysis of a protected intermediate (e.g., acetate) under mild acidic or basic conditions .

Optimization Tips:

- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Monitor reaction progress with TLC or HPLC to adjust reaction times.

- Purify intermediates via column chromatography or recrystallization to improve yield and purity .

Basic: How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

Answer:

- X-ray Crystallography: Resolve the 3D structure by analyzing single crystals grown via slow evaporation (e.g., in ethanol/water mixtures). Key parameters include bond angles (e.g., C-N-C in imidazole ≈ 108°) and dihedral angles between aromatic rings (e.g., imidazole and phenyl planes ≈ 1–5°) .

- NMR Spectroscopy:

- ¹H NMR: Identify the ethanol proton (δ 4.8–5.2 ppm, broad) and imidazole protons (δ 7.2–7.5 ppm).

- ¹³C NMR: Confirm the propylphenyl group (quaternary carbon at δ 140–145 ppm) and imidazole carbons (δ 120–135 ppm) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

Answer:

- Broth Microdilution Assay: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Kinetics: Assess bactericidal activity by measuring log-phase reduction over 24 hours.

- Biofilm Inhibition: Use crystal violet staining to quantify biofilm formation in C. albicans .

Advanced: How does the propylphenyl substituent influence bioactivity compared to other aryl groups (e.g., chlorophenyl or methoxyphenyl)?

Answer:

- Structure-Activity Relationship (SAR):

- Lipophilicity: The propyl group increases logP compared to chlorophenyl derivatives, enhancing membrane permeability but potentially reducing solubility .

- Electron Effects: Electron-donating groups (e.g., methoxy) may enhance binding to cytochrome P450 enzymes, while electron-withdrawing groups (e.g., chloro) improve stability against metabolic degradation .

- Experimental Validation: Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP51 for antifungal activity) across analogs .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:

- Hypothesis Testing:

- Cell-Specific Uptake: Measure intracellular compound levels using LC-MS/MS to rule out uptake variability .

- Metabolic Profiling: Assess differences in metabolic activation (e.g., CYP3A4 expression) via gene silencing or enzyme inhibition .

- Statistical Analysis: Apply multivariate regression to correlate cytotoxicity with genomic/proteomic profiles of cell lines .

Advanced: What methodologies assess the environmental persistence and ecotoxicity of this compound?

Answer:

- Persistence Studies:

- Hydrolysis Half-Life: Incubate in buffers (pH 4–9) at 25°C and monitor degradation via HPLC .

- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products .

- Ecotoxicity Testing:

- Daphnia magna Acute Toxicity: Determine 48-hour LC₅₀ values .

- Algal Growth Inhibition: Measure chlorophyll-a reduction in Raphidocelis subcapitata .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., fungal lanosterol 14α-demethylase). Validate with crystallographic data from analogs .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities and compare with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.